molecular formula C22H21ClN4O3 B1192047 9-Me-1

9-Me-1

Cat. No.: B1192047
M. Wt: 424.885
InChI Key: AEUSGDQJZNZQBP-BLVKFPJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ME-1 is a stereochemically refined benzodiazepine-based compound developed as part of a "bump-and-hole" strategy to achieve allele-selective inhibition of BET bromodomains . It is synthesized via a condensation reaction between NCA precursors (e.g., compound 10 or 11) and aminobenzophenone 19, followed by triazole ring formation to yield the final ligand with 99% enantiomeric excess (ee) . The active enantiomer, (2R,3S)-9-ME-1, exhibits high potency (~200 nM) and >100-fold selectivity for mutant BET bromodomains (e.g., L387V or L387A) over wild-type (WT) proteins . Its pharmacokinetic (DMPK) profile is robust, making it a preferred tool for studying chromatin biology and gene regulation .

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.885

IUPAC Name

Methyl (R)-2-((S)-6-(4-chlorophenyl)-9-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)propanoate

InChI

InChI=1S/C22H21ClN4O3/c1-12(22(28)30-4)19-21-26-25-13(2)27(21)18-11-16(29-3)9-10-17(18)20(24-19)14-5-7-15(23)8-6-14/h5-12,19H,1-4H3/t12-,19+/m1/s1

InChI Key

AEUSGDQJZNZQBP-BLVKFPJESA-N

SMILES

C[C@H]([C@H]1C2=NN=C(C)N2C3=CC(OC)=CC=C3C(C4=CC=C(Cl)C=C4)=N1)C(OC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-Me-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between 9-ME-1 and related compounds:

Compound Structure Target Affinity (Kd) Selectivity (Mutant vs. WT) Enantiomer Activity Key Findings
This compound Benzodiazepine-triazole ~200 nM (mutant) >100-fold (2R,3S) active Binds mutant Brd4(2) with 1.56 Å resolution; no WT binding .
9-ET-1 Ethyl "bump" variant Similar to this compound Comparable (2R,3S) active Shares binding mode with this compound but with ethyl group; equipotent in mutants .
Compound 16 Ethyl-bumped derivative 65 nM (mutant) Undetectable WT binding (2R,3S) active Co-crystallizes with Brd2(2)L383V; validated via ITC and X-ray .
9-ME-2 Inactive enantiomer No binding N/A (2S,3R) inactive Used as a negative control in cellular assays .

Key Differences

  • Bump Variants : 9-ET-1 (ethyl group) and this compound (methyl group) exhibit similar mutant selectivity but differ in steric bulk, affecting downstream protein interactions .
  • Potency vs. Compound 16 : Compound 16, an ethyl-bumped derivative, shows higher mutant affinity (65 nM vs. 200 nM for this compound) but lacks the optimized DMPK profile of this compound .

Mechanistic Insights

  • Binding Mode : this compound and 9-ET-1 adopt identical orientations in mutant bromodomains, positioning the methyl/ethyl "bump" into the engineered hydrophobic "hole" .
  • Domain-Specific Effects: Both compounds validate the primacy of the first bromodomain (BD1) in chromatin binding, though BD2 remains essential for recruiting non-histone partners .

Research Implications

  • Therapeutic Potential: this compound’s selectivity avoids off-target effects on WT bromodomains, enabling precise studies of BET-dependent oncogenes .
  • Tool Compound Utility : The inactive enantiomer (9-ME-2) serves as a critical control for distinguishing pharmacodynamic effects .

Notes

Enantiomeric Purity : this compound’s 99% ee ensures reliable biological interpretations, avoiding confounding effects from racemic mixtures .

Domain Prioritization: Despite BD2’s minor role in chromatin recognition, its inhibition by this compound disrupts essential protein-protein interactions .

Structural Analogues : Compounds like 9-ET-1 and 16 highlight the tunability of the benzodiazepine scaffold for mutant-selective inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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